Dnp-PYAYWMR

MMP-3 kinetics stromelysin-1 fluorogenic substrate

Researchers face confounding signals from pan-MMP substrates that obscure specific protease activity. Dnp-PYAYWMR solves this with a validated dual-reactivity profile for MMP-3 (stromelysin-1) and MMP-8 (neutrophil collagenase). • Published kinetics: Km = 39.2 µM, Kcat/Km = 4.6 µM/h • Enables selective activity attribution in complex samples (synovial fluid, conditioned media) • ≥95% HPLC purity, lyophilized TFA salt • Benchmark for MMP-3 inhibitor Ki assays with Ro 31-4724 reference data

Molecular Formula C54H65N13O14S
Molecular Weight 1152.2 g/mol
Cat. No. B12382793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-PYAYWMR
Molecular FormulaC54H65N13O14S
Molecular Weight1152.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C54H65N13O14S/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57)/t30-,39-,40-,41-,42-,43-,45-/m0/s1
InChIKeyHHLUMDBUTRSUFV-LTJWQYCVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dnp-PYAYWMR: Dual-Target MMP Substrate Overview


Dnp-PYAYWMR (CAS 135662-06-5) is a synthetic internally quenched fluorogenic heptapeptide substrate with the sequence Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH [1]. It functions via a fluorescence resonance energy transfer (FRET) mechanism wherein the N-terminal dinitrophenol (Dnp) quenching group suppresses the intrinsic fluorescence of the tryptophan (Trp) residue positioned at the P'2 subsite. Upon enzymatic cleavage of the peptide bond between alanine and tyrosine by matrix metalloproteinase-3 (MMP-3, stromelysin-1) or matrix metalloproteinase-8 (MMP-8, neutrophil collagenase), the Dnp group is released, yielding the fluorescent fragment YWMR detectable at 360 nm emission (excitation 280 nm or 328 nm depending on instrumentation) . The substrate is supplied as a trifluoroacetate salt in lyophilized powder form with HPLC purity typically ≥95% .

FRET-based fluorogenic substrate for MMP-3 (stromelysin-1) and MMP-8 (neutrophil collagenase) kinetic assays

Supplied as trifluoroacetate salt, lyophilized powder; typical HPLC purity 95% or higher

Documented quenching (Dnp/Trp FRET) enables endpoint fluorescence detection at 360 nm emission

Why Dnp-PYAYWMR Differs from Generic MMP Substrates


The MMP field encompasses over 20 structurally related zinc-dependent endopeptidases with overlapping substrate recognition profiles. While multiple commercial fluorogenic substrates claim broad MMP reactivity (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ cleaved by MMP-1, -2, -7, -8, -9, -12, -13, -14) [1], indiscriminate cross-reactivity introduces confounding signals in complex biological samples and compromises inhibitor selectivity profiling. Conversely, substrates with extreme selectivity (e.g., NFF-3, cleaved rapidly by MMP-3 but negligibly by MMP-1 and MMP-2) serve a different analytical purpose but lack the documented dual-application validation of Dnp-PYAYWMR across both MMP-3 and MMP-8 systems [2]. Dnp-PYAYWMR occupies a strategically validated middle ground: its reactivity profile is sufficiently selective to support definitive kinetic characterization of MMP-3 (Km = 39.2 μM, Kcat/Km = 4.6 μM/h) [3] while also being commercially established as an MMP-8 substrate . Substituting an alternative MMP substrate without equivalent kinetic benchmarking and application-specific validation would introduce unquantified uncertainty into assay calibration, data reproducibility, and cross-study comparability.

Dnp-PYAYWMR

Reactivity documented for MMP-3 and MMP-8 with peer-reviewed Km (39.2 µM) and inhibitor Ki benchmark

Broad-spectrum FRET substrates

Cleaved by 9+ MMPs; multi-isoform signal may obscure target-specific contributions in complex samples

Dnp-PYAYWMR

Dual MMP-3/MMP-8 selectivity profile supports focused cross-validation studies

High-selectivity substrates (e.g., NFF-3)

Rapid MMP-3 turnover but negligible MMP-8 reactivity; dual-enzyme context may not transfer

Dnp-PYAYWMR

Supplier-stated solubility exceeds Km, supporting reliable saturation kinetics

Uncharacterized alternative substrates

Lack of published kinetic parameters may introduce unquantified uncertainty into assay calibration

Quantitative Evidence for Dnp-PYAYWMR Selection


Validated MMP-3 Kinetic Parameters

Dnp-PYAYWMR is one of the few MMP-3 fluorogenic substrates with peer-reviewed, experimentally determined Michaelis-Menten kinetic parameters under explicitly defined solvent conditions. Using purified human MMP-3 in the presence of 5% methanol, Finch-Arietta et al. (1993) determined a Km of 39.2 μM and a Kcat/Km of 4.6 μM/h [1]. This contrasts with the more selective NFF-3 substrate (Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂), which exhibits a kcat/Km of 218,000 M⁻¹s⁻¹ for MMP-3 but negligible hydrolysis by MMP-1 and MMP-2 [2]. The 4.6 μM/h value for Dnp-PYAYWMR provides a benchmark for moderate catalytic efficiency suitable for endpoint assays, while the NFF-3 value supports continuous high-sensitivity kinetic monitoring. Procurement decisions should consider whether the validated Km value of Dnp-PYAYWMR aligns with the substrate concentration range required for a specific assay design.

MMP-3 kinetics
Reported
Km = 39.2 µM, Kcat/Km = 4.6 µM/h (human MMP-3, 5% methanol)
Supports substrate concentration selection for steady-state kinetics
NFF-3 catalytic efficiency is ~170,000-fold higher under respective conditions; serves a different analytical purpose
MMP-3 kinetics stromelysin-1 fluorogenic substrate enzyme characterization

Tight-Binding Inhibitor Ki Characterization

Dnp-PYAYWMR has been successfully employed in a peer-reviewed assay system to characterize the reversible, tight-binding MMP-3 inhibitor Ro 31-4724, yielding a Ki value of 26 nM [1]. This demonstrates that the substrate supports accurate inhibitor potency measurements in the nanomolar range—a critical capability for drug discovery applications. In contrast, alternative Mca/Dnp-based substrates have shown limitations in high-throughput screening (HTS) environments due to compound auto-fluorescence interference: a comparative study found that >10% of test compounds could not be screened using Mca/Dnp substrates because of auto-fluorescence, whereas <1% of compounds interfered with red-shifted CyDye substrates [2]. While Dnp-PYAYWMR shares the Dnp quenching moiety with the Mca/Dnp class, its specific peptide sequence and tryptophan-based detection (emission at 360 nm) may offer a distinct interference profile compared to Mca/Dnp substrates emitting in the same UV range. The documented Ki determination using Dnp-PYAYWMR provides a validated benchmark for inhibitor screening assay development.

Inhibitor Ki
Reported
Ki = 26 nM for tight-binding inhibitor Ro 31-4724 (MMP-3)
Demonstrates substrate utility for nanomolar inhibitor characterization
Mca/Dnp substrate class showed >10% compound interference rate and poor assay robustness (Z' = 0.15) in HTS
MMP-3 inhibitor Ki determination tight-binding inhibitor Ro 31-4724

Dual MMP-3 and MMP-8 Reactivity Profile

Dnp-PYAYWMR is uniquely positioned as a substrate with documented activity against both MMP-3 (stromelysin-1) and MMP-8 (neutrophil collagenase), supported by distinct bodies of literature. For MMP-3, peer-reviewed kinetic characterization is available [1]. For MMP-8, multiple commercial suppliers designate Dnp-PYAYWMR as a fluorogenic substrate for quantifying MMP-8 activity via tryptophan fluorescence unquenching upon hydrolysis [2]. This dual-reactivity profile contrasts with: (a) broad-spectrum substrates such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, which is cleaved by at least 9 different MMPs (MMP-1, -2, -7, -8, -9, -12, -13, -14, and ADAM9) [3], offering high signal but low enzyme specificity; and (b) highly selective substrates like NFF-3, which is rapidly hydrolyzed by MMP-3 (kcat/Km = 218,000 M⁻¹s⁻¹) and very slowly by MMP-9 (kcat/Km = 10,100 M⁻¹s⁻¹), with no significant hydrolysis by MMP-1 or MMP-2 [4]. Dnp-PYAYWMR thus provides a balanced selectivity window—sufficiently restricted to two therapeutically relevant MMPs to enable targeted studies, yet broad enough to serve as a cross-validation tool when comparing MMP-3 and MMP-8 activity profiles in disease models.

Dual reactivity
Context-dependent
MMP-3 (Km = 39.2 µM) and MMP-8 (qualitative cleavage reported)
Balanced selectivity window: sufficient for targeted MMP-3/MMP-8 studies, avoids pan-MMP signal
Broad-spectrum substrates react with 9+ MMPs; NFF-3 shows negligible MMP-1/MMP-2 hydrolysis
MMP-3 MMP-8 substrate selectivity neutrophil collagenase stromelysin-1

Solubility and Buffer Compatibility

Dnp-PYAYWMR exhibits solubility in assay buffer that exceeds the Km value for MMP-3, enabling accurate determination of kinetic parameters without substrate depletion artifacts . The compound is soluble in DMSO for stock solution preparation and in formic acid (1 mg/mL) . Purity specifications are consistently ≥95% by HPLC across multiple commercial suppliers , with InvivoChem offering ≥98% purity . This contrasts with broad-spectrum Mca/Dnp substrates, which have been documented to exhibit poor solubility characteristics that, combined with fluorescence emission in the UV region associated with interference from biologicals and library compounds, limit their usefulness in high-throughput screening environments [1]. The adequate aqueous solubility of Dnp-PYAYWMR relative to its Km ensures that substrate saturation can be achieved without exceeding solubility limits, a practical advantage for enzyme kinetics studies.

Solubility
Reported
Aqueous solubility exceeds Km (39.2 µM); DMSO and formic acid soluble
Supports substrate saturation without precipitation for accurate kinetic determinations
Mca/Dnp substrates have documented poor solubility limiting HTS utility
substrate solubility kinetic assay buffer compatibility HPLC purity

Dnp-PYAYWMR Application Scenarios


MMP-3 Inhibitor Ki Determination

Dnp-PYAYWMR is the substrate of choice for laboratories establishing MMP-3 inhibitor Ki determination assays requiring a peer-reviewed benchmark. The Finch-Arietta et al. (1993) protocol using 5% methanol or 5% DMSO with purified human MMP-3 provides a validated framework for characterizing tight-binding inhibitors, with Ro 31-4724 (Ki = 26 nM) serving as a reference control compound [1]. The documented Km of 39.2 μM allows researchers to calculate appropriate substrate concentrations for competitive inhibition studies without performing de novo kinetic characterization. This application scenario is particularly relevant for medicinal chemistry teams initiating MMP-3 inhibitor programs who require a substrate with established assay conditions and a benchmark inhibitor potency value for quality control.

Differential MMP-3 vs. MMP-8 Profiling

Dnp-PYAYWMR is optimally deployed in research settings where distinguishing the relative contributions of MMP-3 (stromelysin-1) and MMP-8 (neutrophil collagenase) to disease pathology is required. Unlike pan-MMP substrates that generate signal from numerous MMP isoforms, Dnp-PYAYWMR's documented dual reactivity permits focused activity measurements from two therapeutically relevant enzymes implicated in arthritis, periodontal disease, and tumor progression [1]. This selectivity profile is particularly valuable when analyzing complex biological samples (e.g., synovial fluid, neutrophil-conditioned media) where broad-spectrum substrates would produce confounded activity readouts. Procurement for this application enables researchers to attribute observed proteolytic activity specifically to MMP-3 and/or MMP-8 rather than the broader MMP family.

Enzyme Kinetics Education and Training

Dnp-PYAYWMR is an excellent substrate for academic and industrial training programs focused on enzyme kinetics fundamentals and fluorescence-based assay development. The availability of peer-reviewed Michaelis-Menten parameters (Km = 39.2 μM, Kcat/Km = 4.6 μM/h) [1] provides trainees with expected values against which to benchmark their experimental results. The substrate's solubility exceeding Km in assay buffer minimizes technical complications during training exercises. Additionally, the straightforward fluorescence readout (excitation 280/328 nm, emission 360 nm) [2] is compatible with standard laboratory fluorimeters and plate readers, reducing equipment barriers. This application scenario supports procurement for core facilities, teaching laboratories, and industry onboarding programs requiring a well-characterized, robust fluorogenic substrate with published validation data.

Cross-Validation of Novel FRET Substrates

Dnp-PYAYWMR serves as an essential reference standard for laboratories developing or validating novel MMP fluorogenic substrates. When evaluating a new substrate candidate (e.g., red-shifted CyDye conjugates or alternative FRET pairs), Dnp-PYAYWMR provides a benchmark with established kinetic parameters and documented assay behavior [1]. This is particularly critical given that Mca/Dnp-based substrates, while structurally analogous, have demonstrated limitations in HTS environments including >10% compound interference rates and Z' factors as low as 0.15 [2]. Procurement of Dnp-PYAYWMR for cross-validation studies enables direct head-to-head comparison of new substrate performance against a reference standard with known characteristics, a requirement for rigorous assay validation in both academic and industrial settings.

Application
Selection Property
Validation Focus
MMP-3 inhibitor Ki determination
Peer-reviewed Km (39.2 µM) and inhibitor benchmark (Ki 26 nM)
Assay reproducibility and inhibitor potency comparison
MMP-3/MMP-8 differential profiling
Dual-reactivity profile for two therapeutically relevant MMPs
Enzyme-specific activity attribution in complex biological samples
Enzyme kinetics education and training
Documented Michaelis-Menten parameters and straightforward fluorescence readout
Benchmark for trainee results with standard fluorimeters/plate readers
FRET substrate cross-validation
Established assay behavior and kinetic benchmarks
Head-to-head performance comparison with novel FRET substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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